5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C22H16BrN5O2 and its molecular weight is 462.307. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Activity
Compounds containing the 1,3,4-oxadiazole ring, similar to the mentioned compound, have shown significant insecticidal activities. A study by Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities against the diamondback moth (Plutella xylostella). The study found that some compounds exhibited high insecticidal activity, indicating potential applications in agricultural pest management Qi et al., 2014.
Biomedical Applications
The electrochemical synthesis of compounds containing the bromophenyl isoxazolone structure has been investigated for its biomedical applications. Ryzhkova et al. (2020) reported the synthesis of a new compound with potential for regulating inflammatory diseases based on docking studies. This highlights the compound's application in the development of new therapeutic agents for inflammation and related disorders Ryzhkova et al., 2020.
Antiproliferative Agents
Pyrazole derivatives, similar in structure to the queried compound, have been studied for their antiproliferative effects. Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives and evaluated their cytotoxic effects against breast cancer and leukemic cells, indicating potential applications in cancer therapy Ananda et al., 2017.
Anti-inflammatory Agents
Sharma et al. (2002) synthesized new N-substituted anthranilic acid derivatives, which were evaluated for their anti-inflammatory activities. The study identified compounds with significant inflammation inhibitory activity, suggesting the potential of similar compounds in the development of anti-inflammatory drugs Sharma et al., 2002.
Antibacterial Activity
Compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antibacterial activities. Rai et al. (2009) reported the synthesis of novel oxadiazoles that exhibited significant activity against various bacterial strains, demonstrating the potential for the development of new antibacterial agents Rai et al., 2009.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes likeacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that compounds with similar structures have shown to affect the activity of ache . Reduced activity of AchE can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
The compound may influence biochemical pathways related to oxidative stress. Oxidative stress increase affects different cellular components negatively
Result of Action
Similar compounds have been reported to cause changes in behavior and body movement due to their interaction with ache .
properties
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O2/c1-14-4-2-3-5-17(14)18-12-19-22(29)27(10-11-28(19)25-18)13-20-24-21(26-30-20)15-6-8-16(23)9-7-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFKPFJUHRGZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
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